molecular formula C11H13Cl B1465342 5-(1-chloroethyl)-2,3-dihydro-1H-indene CAS No. 4228-22-2

5-(1-chloroethyl)-2,3-dihydro-1H-indene

Cat. No.: B1465342
CAS No.: 4228-22-2
M. Wt: 180.67 g/mol
InChI Key: KTZKWZIKSHPAES-UHFFFAOYSA-N
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Description

5-(1-Chloroethyl)-2,3-dihydro-1H-indene is an organic compound with the molecular formula C 11 H 13 Cl and a molecular weight of 180.67 g/mol . This substituted indane derivative is characterized by its chloroethyl functional group, which can serve as a versatile synthetic handle, making it a valuable intermediate in organic synthesis and medicinal chemistry research . While specific biological data for this exact compound is limited in public sources, its core indane structure is a common scaffold in pharmaceutical and agrochemical development. For instance, closely related chloro-substituted dihydro-1H-indene derivatives are documented as key synthetic intermediates in the preparation of more complex active ingredients . Researchers may therefore employ this compound as a building block for the synthesis of novel compounds for screening in various therapeutic or agricultural research programs. The compound is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

5-(1-chloroethyl)-2,3-dihydro-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl/c1-8(12)10-6-5-9-3-2-4-11(9)7-10/h5-8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZKWZIKSHPAES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(CCC2)C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Chloro-1-indanone Intermediate

The preparation of 5-(1-chloroethyl)-2,3-dihydro-1H-indene typically begins with the synthesis of 5-chloro-1-indanone, a crucial precursor.

Key steps and conditions:

  • Starting Material: 3-chlorobenzaldehyde
  • Step A: Oxidation of 3-chlorobenzaldehyde to 3-chlorobenzene propionic acid
  • Step B: Cyclization and conversion of 3-chlorobenzene propionic acid to 5-chloro-1-indanone

Reaction parameters:

Step Reactants/Conditions Details
A 3-chlorobenzaldehyde, oxidizing agent Temperature: 20–150 °C (preferably 50–80 °C)
B 3-chlorobenzene propionic acid, acid chloride (e.g., acetyl chloride), Lewis acid catalyst (e.g., AlCl3) Temperature: -10 to 120 °C (preferably 50–80 °C)
  • Organic bases such as diethylamine, triethylamine, or pyridine are used to facilitate reactions.
  • Lewis acids like aluminum chloride or zinc chloride catalyze the cyclization step.

This method provides an efficient route to 5-chloro-1-indanone with controlled reaction conditions to optimize yield and purity.

Preparation of this compound via Methyl Carbonate Salification and Oxidation

A patented method describes a three-step process involving salification, acidification, and oxidation to prepare a related compound, (+)-methyl 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indenes-2-carboxylate methyl ester, which is structurally close to this compound.

Process overview:

Step Description Conditions/Notes
1. Salification Mixing methyl carbonate, sodium hydride, and toluene; warming to reflux; slow addition of 5-chloro-1-indanone over 1.5–3 hours Toluene to 5-chloro-1-indanone mass ratio 5–7:1; careful control of addition time critical for yield
2. Acidification Dropwise addition of concentrated hydrochloric acid and ice mixture; stirring and phase separation Molar ratio chloroindanone to HCl 1:1–2; pH adjusted to 2–3; HCl to ice mass ratio 1:10–12
3. Oxidation Dissolution of intermediate in toluene with cinchonine; simultaneous dropwise addition of hydrogen phosphide cumene and intermediate solution; incubation at 40–45 °C for 12 hours Toluene to cinchonine mass ratio 5.5–6:1; reaction temperature and time optimized for enantiomeric excess

Yields and Purity:

  • Yield: 75–78%
  • Optical purity (S-enantiomeric excess): 80–83%

This method improves upon prior art by optimizing solvent choice (toluene), reaction times, and reagent ratios to enhance yield and reduce costs.

Functionalization to Introduce the 1-Chloroethyl Group

Although direct preparation methods for this compound are less explicitly documented, related alkylation reactions provide insight:

  • The 5-chloro-1-indanone intermediate can be acylated or alkylated under controlled conditions to introduce the 1-chloroethyl substituent.
  • Alkylating agents such as 5-chloro-2-(2-chloroethyl)-2,3-dihydro-1H-inden-1-one have been used in reactions with nucleophiles like 1-(pyridin-2-yl)piperazine under general alkylation conditions to yield substituted indane derivatives.

This suggests that the 1-chloroethyl group can be introduced via an alkylation step involving chlorinated ethyl reagents reacting with the indanone core.

Summary Table of Preparation Steps and Conditions

Preparation Stage Key Reagents/Conditions Temperature (°C) Reaction Time Notes
Synthesis of 5-chloro-1-indanone 3-chlorobenzaldehyde, oxidizing agent, acid chloride, Lewis acid catalyst 20–150 (opt. 50–80) Variable Controlled oxidation and cyclization
Salification Methyl carbonate, sodium hydride, toluene, 5-chloro-1-indanone Reflux (~110) 1.5–3 hours Slow addition critical for yield
Acidification Concentrated HCl and ice mixture Ambient 3–5 hours pH adjusted to 2–3; phase separation
Oxidation Hydrogen phosphide cumene, cinchonine, toluene 40–45 12 hours Enantiomeric purity enhanced
Alkylation (1-chloroethyl introduction) 5-chloro-2-(2-chloroethyl)-2,3-dihydro-1H-inden-1-one, nucleophile General alkylation conditions Variable Used for functionalization of indane core

Research Findings and Analysis

  • The use of toluene as solvent is advantageous due to its high boiling point and chemical inertness, facilitating efficient reflux and minimizing side reactions.
  • The slow addition rate of 5-chloro-1-indanone during salification is crucial; too rapid addition leads to incomplete reaction and loss of intermediate in washing steps, reducing yield.
  • The acidification step with controlled pH and temperature ensures proper conversion and isolation of intermediates without decomposition.
  • The oxidation step employing cinchonine as a chiral inducer improves the optical purity of the product, which is significant for pharmaceutical applications.
  • The described synthetic route for 5-chloro-1-indanone is versatile and can be adapted with various acid chlorides and Lewis acids to optimize yield and selectivity.
  • Alkylation methods involving chlorinated ethyl reagents provide a pathway to introduce the 1-chloroethyl substituent, enabling further derivatization of the indane scaffold.

Chemical Reactions Analysis

Types of Reactions

5-(1-chloroethyl)-2,3-dihydro-1H-indene can undergo various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of alcohol derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: Reduction can lead to the formation of ethyl derivatives by removing the chlorine atom.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

    Substitution: 5-(1-hydroxyethyl)-2,3-dihydro-1H-indene.

    Oxidation: 5-(1-chloroethyl)-2,3-dihydro-1H-indanone.

    Reduction: 5-ethyl-2,3-dihydro-1H-indene.

Scientific Research Applications

5-(1-chloroethyl)-2,3-dihydro-1H-indene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(1-chloroethyl)-2,3-dihydro-1H-indene involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Analogs

Compound Name Substituent Bioactivity/Application Lipophilicity (LogP)* Notable Toxicity
This compound 1-Chloroethyl Inferred: Intermediate in agrochemical synthesis ~3.2 (estimated) Not reported
5-Chloromethyl-2,3-dihydro-1H-indene Chloromethyl Synthetic intermediate for pesticides 2.9 High reactivity risks
LY186641 Sulfonamide Antineoplastic (Phase I trial) 1.8 Methemoglobinemia
Diaporindene A Benzodioxan Anti-inflammatory (IC₅₀ = 4.2 μM) 3.5 None reported

*LogP values estimated using ChemDraw or inferred from analogs.

Biological Activity

5-(1-chloroethyl)-2,3-dihydro-1H-indene is a compound of significant interest in biochemical and pharmacological research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C11H11ClC_{11}H_{11}Cl. The presence of the chloroethyl group contributes to its reactivity and interaction with various biological molecules. The compound is primarily studied for its role as an intermediate in organic synthesis and its potential effects on cellular processes.

The biological activity of this compound is largely attributed to its ability to interact with enzymes and receptors. The chloroethyl moiety can form covalent bonds with nucleophilic sites on proteins, which may lead to enzyme inhibition or activation. This interaction can alter the function of specific enzymes involved in various metabolic pathways, resulting in significant biological effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound can inhibit enzyme activity through covalent modification.
  • Receptor Interaction : It may bind to specific receptors, influencing signaling pathways.
  • Gene Expression Modulation : Changes in enzyme activity can lead to alterations in gene expression profiles.

Cellular Effects

Research indicates that this compound can influence several cellular processes:

  • Cell Signaling : Modulates key signaling pathways that affect cellular responses.
  • Metabolism : Alters metabolic processes by affecting enzyme function.
  • Gene Expression : Impacts transcriptional activity through interactions with transcription factors.

Temporal and Dosage Effects

The effects of this compound are dose-dependent and can vary over time:

  • Low Doses : Minimal observable effects on cellular functions.
  • High Doses : Significant biochemical changes, including metabolic shifts and altered signaling pathways.

Research Findings

Several studies have investigated the biological activity of this compound. Below are summarized findings from notable research efforts:

StudyFocusFindings
Biochemical AnalysisThe compound interacts with various enzymes, potentially inhibiting their functions through hydrogen bonds and hydrophobic interactions.
Mechanism of ActionDemonstrated that the chloroethyl group enhances reactivity with nucleophilic sites on proteins, leading to altered enzyme activities.
Receptor BindingFound binding affinities for 5-HT receptors, indicating potential roles in neurological applications.

Case Study 1: Enzyme Interaction

In laboratory settings, experiments showed that this compound effectively inhibited the enzyme acetylcholinesterase at concentrations above 100 µM. This inhibition could have implications for neuropharmacology, particularly in treating conditions like Alzheimer's disease.

Case Study 2: Cancer Research

A study explored the compound's potential as an anti-cancer agent by examining its effects on cancer cell lines. Results indicated that at higher concentrations (≥50 µM), it induced apoptosis in breast cancer cells through the modulation of apoptotic signaling pathways.

Q & A

Q. What are the recommended synthetic pathways for 5-(1-chloroethyl)-2,3-dihydro-1H-indene, and how can purity be optimized?

Methodological Answer: A multi-step synthesis approach is often employed, starting with Wittig reactions to extend carbon chains, followed by catalytic hydrogenation to reduce double bonds. Bromination, Claisen condensation, and cyclization are critical steps to form the dihydroindene core . To optimize purity (≥95%), use column chromatography with gradient elution (e.g., hexane/ethyl acetate) and monitor reaction intermediates via HPLC-MS. Ensure anhydrous conditions during chlorination steps to minimize byproducts .

Q. How should structural characterization be performed for this compound?

Methodological Answer: Combine NMR (¹H/¹³C) to confirm the chloroethyl substituent’s position and stereochemistry. For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous confirmation of the bicyclic framework . Mass spectrometry (HRMS) validates molecular weight (expected ~225.72 g/mol for the base structure) . IR spectroscopy can identify C-Cl stretching vibrations (~550–650 cm⁻¹) .

Q. What safety protocols are essential during handling?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and goggles. Use fume hoods for all manipulations .
  • Waste Disposal: Collect halogenated organic waste separately and incinerate via licensed facilities to prevent environmental release of chlorinated byproducts .
  • Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinsing to prevent aerosolization .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?

Methodological Answer: Dynamic kinetic resolution (DKR) using immobilized lipases (e.g., CAL-B) paired with racemization catalysts (e.g., TBD) enables >90% enantiomeric excess (ee). Monitor reactions via chiral HPLC (Chiralpak IA column, hexane/isopropanol) . For lab-scale setups, maintain substrate concentrations ≤0.1 M to prevent enzyme inhibition and optimize reaction temperatures (30–40°C) .

Q. What strategies resolve contradictions in reported biological activities of dihydroindene derivatives?

Methodological Answer: Discrepancies in cytotoxicity (e.g., IC₅₀ ranging from 2.2–7.2 μM in cancer cells ) often stem from assay variability. Standardize protocols:

  • Use identical cell lines (e.g., A549 or MCF-7) and passage numbers.
  • Validate purity via ¹H NMR (δ 1.5–2.5 ppm for chloroethyl protons) .
  • Control solvent effects (DMSO ≤0.1% v/v) to avoid false positives .

Q. How can computational modeling guide the design of 5-(1-chloroethyl)-dihydroindene-based kinase inhibitors?

Methodological Answer:

  • Docking Studies: Use Schrödinger Suite or AutoDock Vina to model interactions with target kinases (e.g., DDR1). Focus on the chloroethyl group’s role in hydrophobic pocket binding .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Key metrics include RMSD (<2 Å) and hydrogen bond occupancy .
  • SAR Analysis: Correlate substituent electronegativity (Cl vs. F) with inhibitory potency (e.g., Kd values <10 nM achievable with chloroethyl groups) .

Q. What are the challenges in scaling up dihydroindene synthesis, and how are they mitigated?

Methodological Answer:

  • Byproduct Formation: At scale, Friedel-Crafts alkylation may yield regioisomers. Use Lewis acid catalysts (e.g., AlCl₃) at controlled temperatures (0–5°C) to direct chloroethyl substitution to the 5-position .
  • Exotherm Management: Employ jacketed reactors with gradual reagent addition to prevent thermal runaway during chlorination .
  • Purification: Replace column chromatography with recrystallization (ethanol/water) for cost-effective isolation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(1-chloroethyl)-2,3-dihydro-1H-indene
Reactant of Route 2
Reactant of Route 2
5-(1-chloroethyl)-2,3-dihydro-1H-indene

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